5-chloro-2-nitro-N-[4-(2-oxopiperidin-1-yl)phenyl]benzamide
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Overview
Description
5-chloro-2-nitro-N-[4-(2-oxopiperidin-1-yl)phenyl]benzamide is a synthetic organic compound characterized by its complex structure, which includes a benzamide core substituted with chloro and nitro groups, and a phenyl ring attached to a piperidinone moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-chloro-2-nitro-N-[4-(2-oxopiperidin-1-yl)phenyl]benzamide typically involves multiple steps:
Nitration and Chlorination: The starting material, 2-nitroaniline, undergoes nitration to introduce the nitro group, followed by chlorination to add the chloro substituent.
Amide Formation: The chlorinated nitroaniline is then reacted with 4-(2-oxopiperidin-1-yl)benzoic acid in the presence of a coupling agent like EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) and a base such as triethylamine to form the amide bond.
Industrial Production Methods
For industrial-scale production, the process is optimized for yield and purity. This often involves:
Continuous Flow Chemistry: Utilizing continuous flow reactors to maintain consistent reaction conditions and improve safety.
Catalysis: Employing catalysts to enhance reaction rates and selectivity.
Purification: Using techniques like recrystallization and chromatography to achieve high purity of the final product.
Chemical Reactions Analysis
Types of Reactions
5-chloro-2-nitro-N-[4-(2-oxopiperidin-1-yl)phenyl]benzamide can undergo various chemical reactions, including:
Reduction: The nitro group can be reduced to an amine using reducing agents like hydrogen gas over a palladium catalyst or sodium dithionite.
Substitution: The chloro group can participate in nucleophilic aromatic substitution reactions, where nucleophiles like amines or thiols replace the chloro substituent.
Hydrolysis: The amide bond can be hydrolyzed under acidic or basic conditions to yield the corresponding carboxylic acid and amine.
Common Reagents and Conditions
Reducing Agents: Hydrogen gas, palladium on carbon, sodium dithionite.
Nucleophiles: Amines, thiols.
Hydrolysis Conditions: Acidic (HCl) or basic (NaOH) aqueous solutions.
Major Products
Reduction: 5-chloro-2-amino-N-[4-(2-oxopiperidin-1-yl)phenyl]benzamide.
Substitution: Various substituted derivatives depending on the nucleophile used.
Hydrolysis: 5-chloro-2-nitrobenzoic acid and 4-(2-oxopiperidin-1-yl)aniline.
Scientific Research Applications
Chemistry
In chemistry, this compound is used as a building block for synthesizing more complex molecules. Its functional groups allow for further modifications, making it valuable in organic synthesis.
Biology
In biological research, derivatives of this compound are investigated for their potential as enzyme inhibitors or receptor modulators. The presence of the nitro and chloro groups can enhance binding affinity and specificity.
Medicine
Medicinally, compounds similar to 5-chloro-2-nitro-N-[4-(2-oxopiperidin-1-yl)phenyl]benzamide are explored for their anti-inflammatory, antimicrobial, and anticancer properties. The piperidinone moiety is particularly noted for its pharmacological activity.
Industry
In the industrial sector, this compound can be used in the development of new materials, such as polymers and coatings, due to its stability and reactivity.
Mechanism of Action
The mechanism of action for compounds like 5-chloro-2-nitro-N-[4-(2-oxopiperidin-1-yl)phenyl]benzamide often involves interaction with specific molecular targets, such as enzymes or receptors. The nitro group can participate in redox reactions, while the amide and piperidinone moieties can form hydrogen bonds and hydrophobic interactions with target proteins, influencing their activity and function.
Comparison with Similar Compounds
Similar Compounds
5-chloro-2-nitrobenzoic acid: Lacks the piperidinone moiety, making it less complex but useful in simpler synthetic applications.
N-(4-(2-oxopiperidin-1-yl)phenyl)benzamide:
2-nitro-N-phenylbenzamide: Lacks the piperidinone and chloro groups, offering different biological and chemical properties.
Uniqueness
5-chloro-2-nitro-N-[4-(2-oxopiperidin-1-yl)phenyl]benzamide stands out due to its combination of functional groups, which provide a unique set of chemical and biological properties. The presence of both electron-withdrawing (nitro, chloro) and electron-donating (amide, piperidinone) groups allows for versatile reactivity and potential for diverse applications in research and industry.
Properties
IUPAC Name |
5-chloro-2-nitro-N-[4-(2-oxopiperidin-1-yl)phenyl]benzamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H16ClN3O4/c19-12-4-9-16(22(25)26)15(11-12)18(24)20-13-5-7-14(8-6-13)21-10-2-1-3-17(21)23/h4-9,11H,1-3,10H2,(H,20,24) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
HAFOSILBNHBJNB-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCN(C(=O)C1)C2=CC=C(C=C2)NC(=O)C3=C(C=CC(=C3)Cl)[N+](=O)[O-] |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H16ClN3O4 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
373.8 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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